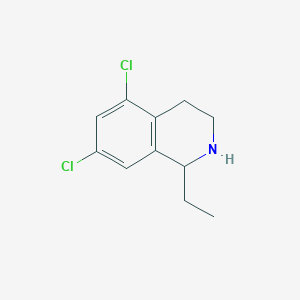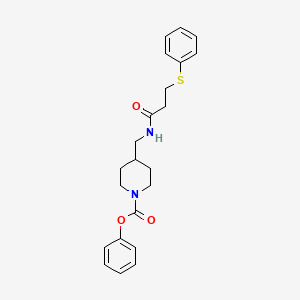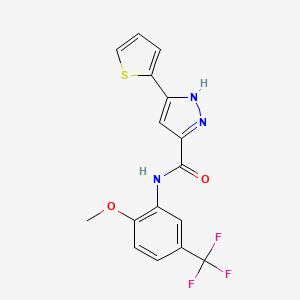
N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a methoxy group, a trifluoromethyl group, a thiophene ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole ring One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid derivatives.
Reduction: Reduction of the pyrazole ring can result in the formation of pyrazoline derivatives.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its fluorescence properties make it suitable for imaging and tracking biological processes.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases. Its ability to modulate biological targets makes it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism by which N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness: N-(2-methoxy-5-(trifluoromethyl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern and the presence of both the methoxy and trifluoromethyl groups. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c1-24-13-5-4-9(16(17,18)19)7-10(13)20-15(23)12-8-11(21-22-12)14-3-2-6-25-14/h2-8H,1H3,(H,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZIRXGBAUNBHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2407868.png)
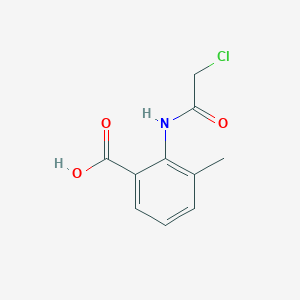

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2407871.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2407874.png)

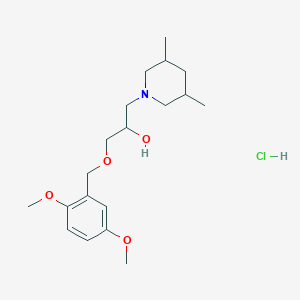
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2407877.png)
![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2407880.png)
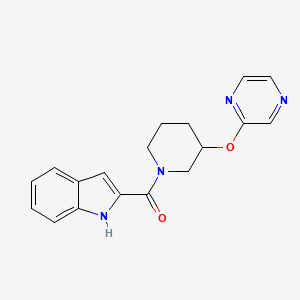
benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)
